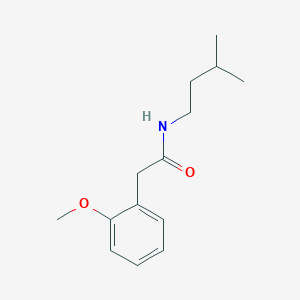
N-isopentyl-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopentyl-2-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research. MPA is a white, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The exact mechanism of action of MPA is not fully understood. However, it has been proposed that MPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines such as TNF-α and IL-1β. MPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MPA has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of MPA in lab experiments. MPA is a synthetic compound that may not fully mimic the effects of natural compounds. MPA may also have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of MPA. Further studies are needed to fully understand the mechanism of action of MPA. Future studies should also investigate the potential applications of MPA in the treatment of various inflammatory diseases. Additionally, studies should evaluate the safety and efficacy of MPA in animal models and human clinical trials. Finally, the development of novel derivatives of MPA with improved pharmacokinetic and pharmacodynamic properties should be explored.
Conclusion:
In conclusion, MPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of isopentylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization using an appropriate solvent.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Nom du produit |
N-isopentyl-2-(2-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Clé InChI |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
SMILES canonique |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)







